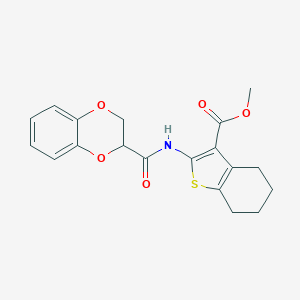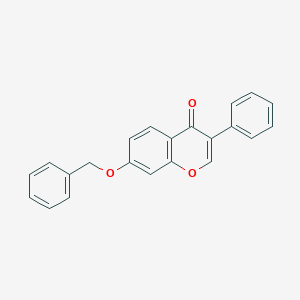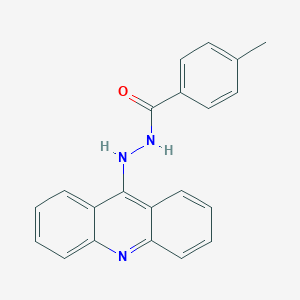![molecular formula C16H20N4O2S B379758 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 305373-34-6](/img/structure/B379758.png)
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(1-piperidinyl)phenyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PIT, and it has been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Antifibrotic and Anticancer Activity
One study focused on the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. A series of thiazolidinone derivatives showed significant antifibrotic activity without possessing anticancer effects, suggesting these compounds as candidates for further testing in antifibrotic therapies (Kaminskyy et al., 2016).
Antibacterial and Antifungal Agents
Several studies have synthesized thiazolidinone derivatives and evaluated them for their antimicrobial properties. These compounds demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains (Desai et al., 2008), (Baviskar et al., 2013), (Kumar et al., 2012).
Antifungal Activity
Research on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives has highlighted their fungicidal effects against agricultural fungi, showcasing the potential of these compounds in addressing fungal threats in agriculture (Liu et al., 2000).
Aldose Reductase Inhibition
A study on thiazolidin-4-one derivatives containing the piperidinyl moiety investigated their inhibition of aldose reductase, an enzyme involved in diabetic complications. Some synthesized compounds were identified as suitable inhibitors, suggesting a pathway for future modifications to enhance their efficacy (Areal et al., 2012).
Synthesis and Reactivity
Several studies have detailed the synthesis of novel thiazolidinone derivatives and explored their chemical reactivity. This includes the creation of compounds with potential applications in materials science and as intermediates for further chemical modifications (Khalil et al., 2017), (Mahmoud et al., 2011).
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWHCREYFEFIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B379677.png)
![2-(2-tert-butylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B379678.png)
![ethyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B379680.png)
![Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379683.png)


![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)
![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)
![2-(3-Benzoimidazol-1-yl-3-oxo-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B379698.png)